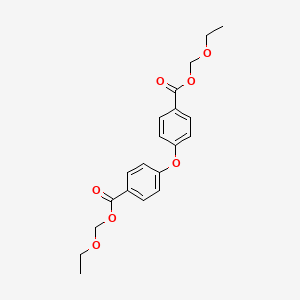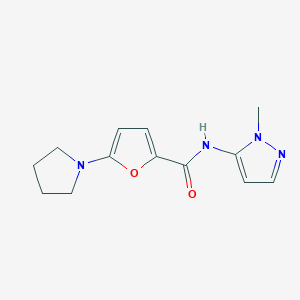![molecular formula C9H16ClNO2 B14208709 N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride CAS No. 821800-96-8](/img/structure/B14208709.png)
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl. It is an amide derivative, which means it contains a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its unique structure, which includes a cyclopentyl ring with an oxo group and a butanamide side chain. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride typically involves the reaction of a cyclopentanone derivative with a butanamide precursor. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the amide bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. The final product is typically purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amides.
Applications De Recherche Scientifique
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyramide: A simple amide with a similar structure but lacking the cyclopentyl ring.
Cyclopentanone: A ketone with a cyclopentyl ring, used as a precursor in the synthesis of N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride.
Acetamide: Another amide derivative with a simpler structure.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring and an amide group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
821800-96-8 |
|---|---|
Formule moléculaire |
C9H16ClNO2 |
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-4-9(12)10-7-5-3-6-8(7)11;/h7H,2-6H2,1H3,(H,10,12);1H/t7-;/m0./s1 |
Clé InChI |
BTCUCTBZTGXWCK-FJXQXJEOSA-N |
SMILES isomérique |
CCCC(=O)N[C@H]1CCCC1=O.Cl |
SMILES canonique |
CCCC(=O)NC1CCCC1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


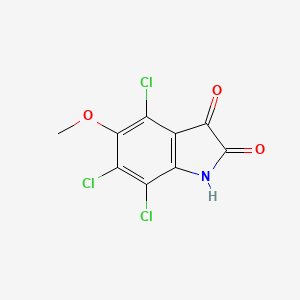
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
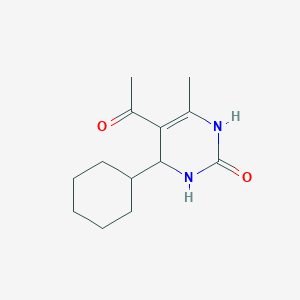

![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
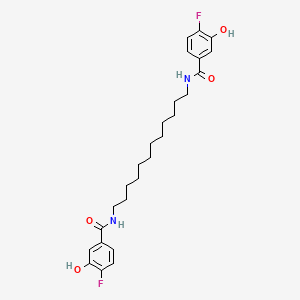
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)
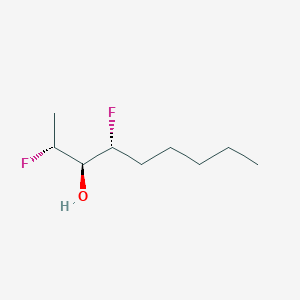
methanide](/img/structure/B14208663.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)

